Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hcl
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Overview
Description
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of an indene ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indene Ring System: The indene ring system can be synthesized through a Friedel-Crafts acylation reaction, where a benzene ring is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Chloro Substituent: The chloro substituent can be introduced through a halogenation reaction, where the indene intermediate is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Amino Group Addition: The amino group can be introduced through a nucleophilic substitution reaction, where the chloro-substituted indene is reacted with an amine such as ammonia or an alkylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, alkylamines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted indene derivatives
Scientific Research Applications
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving indene derivatives.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate: Lacks the chloro substituent, resulting in different chemical and biological properties.
Methyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate: Contains a methyl ester group instead of an ethyl ester, affecting its reactivity and solubility.
1-Amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
These comparisons highlight the unique features of ethyl 1-amino-5-chloro-2,3-dihydro-1H-indene-1-carboxylate hydrochloride, such as its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15Cl2NO2 |
---|---|
Molecular Weight |
276.16 g/mol |
IUPAC Name |
ethyl 1-amino-5-chloro-2,3-dihydroindene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-2-16-11(15)12(14)6-5-8-7-9(13)3-4-10(8)12;/h3-4,7H,2,5-6,14H2,1H3;1H |
InChI Key |
RNFDSIWFPXFCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=C1C=CC(=C2)Cl)N.Cl |
Origin of Product |
United States |
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